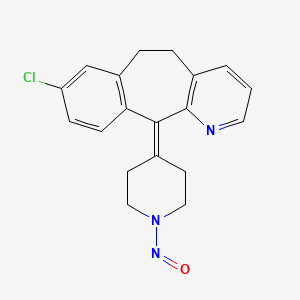

N-Nitroso Desloratadine

Vue d'ensemble

Description

N-Nitroso Desloratadine is a nitrosamine . It is a biotransformation of Desloratadine, which is an orally potent peripheral histamine H1-receptor inhibitor . It doesn’t have any sedative properties and is also evaluated for the treatment of seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) .

Synthesis Analysis

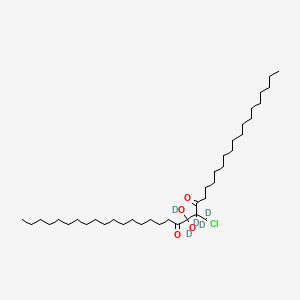

The synthesis of N-Nitroso Desloratadine involves nitrosation, a process where nitrosamines are formed by chemical reactions that occur during API manufacturing . This can happen from starting materials, intermediates, reactants, reuse of solvents, and by-products . The forced degradation study was performed with a fourfold molar excess of sodium nitrite, relative to the drug substance, at pH 3-4 for 4 hours at 37°C .Molecular Structure Analysis

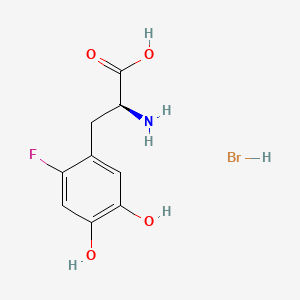

The molecular formula of N-Nitroso Desloratadine is C19H18ClN3O . Its molecular weight is 339.82 . The structure of N-Nitroso Desloratadine is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Nitroso Desloratadine include direct nitrosation or the formation of N-nitroso compounds (NOCs) after dealkylation . The mass analysis then focused on direct N-nitrosation or N-nitroso compounds (NOCs) formed after dealkylation .Physical And Chemical Properties Analysis

N-Nitroso Desloratadine is a solid substance . It is soluble in DMSO and Methanol .Applications De Recherche Scientifique

Analytical Methods Development

- Various analytical methods were established for the determination of desloratadine, which could be extended to the analysis of N-Nitroso Desloratadine. These methods include spectrophotometric, spectrofluorometric, and HPLC techniques, demonstrating high specificity and sensitivity in pharmaceutical preparations and biological fluids. The proposed methodologies could significantly contribute to the accurate determination of N-Nitroso Desloratadine in various contexts (El-enany, El-Sherbiny, & Belal, 2007).

Understanding Chemical Interactions and Complex Formation

- A study on the inclusion complex of desloratadine with β-cyclodextrin revealed insights into molecular interactions, which could be pivotal for understanding the behavior of N-Nitroso Desloratadine in similar environments. The research showed the formation of a 1:1 inclusion complex, suggesting potential interactions that N-Nitroso Desloratadine could have with other compounds (Ali, Upadhyay, & Maheshwari, 2007).

Potential Applications in Environmental Remediation

- Research on the aerobic mineralization of nitroguanidine by Variovorax strain VC1 highlights the potential of microbial degradation in environmental remediation. This process, involving enzymatic hydroxylation and decomposition leading to the formation of nitrogen and carbon oxides, could be explored for N-Nitroso Desloratadine, considering its nitroso moiety and the potential environmental impact (Perreault et al., 2012).

Insights into Molecular Rearrangements

- The study on Fischer–Hepp type rearrangement in pyrimidines provides valuable insights into molecular rearrangements involving nitroso groups. This could be instrumental in understanding the chemical behavior and potential transformations of N-Nitroso Desloratadine under different conditions, which is crucial for its safe handling and potential applications (Čikotienė, Jonušis, & Jakubkienė, 2013).

Understanding Metabolism and Enzyme Interactions

- A comprehensive analysis of the metabolism of desloratadine revealed the involvement of specific enzymes in its biotransformation. This understanding is crucial for exploring the metabolic pathways of N-Nitroso Desloratadine, especially considering the potential health implications of its metabolites. Identifying the specific enzymes involved can help in assessing drug interactions and toxicity profiles (Kazmi et al., 2015).

Mécanisme D'action

Safety and Hazards

N-Nitroso Desloratadine is a highly toxic organic compound and a suspected human carcinogen . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Orientations Futures

The unexpected presence of nitrosamines in drug products has led to recalls and has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This has led to the implementation of procedures in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future . The FDA has issued a final guidance on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities .

Propriétés

IUPAC Name |

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRQBLVAJWKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858203 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-22-6 | |

| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)